(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl (S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC20540935
InChI: InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h1-4,6H,11H2;1H/t6-;/m0./s1
SMILES:
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.60 g/mol

(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl

CAS No.:

Cat. No.: VC20540935

Molecular Formula: C7H8ClF3N2

Molecular Weight: 212.60 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl -

Specification

Molecular Formula C7H8ClF3N2
Molecular Weight 212.60 g/mol
IUPAC Name (1S)-2,2,2-trifluoro-1-pyridin-4-ylethanamine;hydrochloride
Standard InChI InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h1-4,6H,11H2;1H/t6-;/m0./s1
Standard InChI Key ZUJGAMMFDISIPP-RGMNGODLSA-N
Isomeric SMILES C1=CN=CC=C1[C@@H](C(F)(F)F)N.Cl
Canonical SMILES C1=CN=CC=C1C(C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₇H₈ClF₃N₂, with a molecular weight of 212.60 g/mol . Its structure features a chiral center at the ethanamine carbon, yielding the (S)-enantiomer. The pyridin-4-yl group provides a planar aromatic system, while the trifluoromethyl group introduces strong electron-withdrawing effects.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine hydrochloride
CAS Number336105-46-5
Exact Mass212.033 g/mol
Polar Surface Area (PSA)38.91 Ų
LogP3.15

The stereochemistry is critical for biological activity, as enantiomeric purity influences receptor binding selectivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves asymmetric reduction of a trifluoromethyl ketone precursor. A representative pathway includes:

  • Condensation: Pyridine-4-carbaldehyde reacts with trifluoroacetone to form an α,β-unsaturated ketone intermediate.

  • Chiral Reduction: Enantioselective reduction using catalysts like Corey-Bakshi-Shibata (CBS) yields the (S)-enantiomer .

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity .

Table 2: Optimization Parameters for Large-Scale Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (reduction step)Prevents racemization
Catalyst Loading5 mol%Balances cost and efficiency
Reaction Time12–16 hEnsues complete conversion

Recent advances in flow chemistry have enabled kilogram-scale production with >95% enantiomeric excess (ee) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high aqueous solubility (≥50 mg/mL at 25°C) due to ionic dissociation. In contrast, the free base form is sparingly soluble in polar solvents. Stability studies indicate no degradation under accelerated conditions (40°C/75% RH for 6 months) .

Spectroscopic Characteristics

  • ¹H NMR (D₂O, 400 MHz): δ 8.65 (d, J = 6.0 Hz, 2H, Py-H), 7.45 (d, J = 6.0 Hz, 2H, Py-H), 4.32 (q, J = 7.2 Hz, 1H, CH), 3.15 (br s, 3H, NH₃⁺) .

  • ¹⁹F NMR: δ -63.8 (s, CF₃) .

Pharmacological Profile

Receptor Binding Studies

Preliminary assays indicate moderate affinity for G protein-coupled receptors (GPCRs) involved in neurotransmitter regulation (Kᵢ = 120–450 nM) . The trifluoromethyl group enhances membrane permeability, as evidenced by a Caco-2 permeability coefficient (Pₐₚₚ) of 12 × 10⁻⁶ cm/s .

Metabolic Stability

In vitro hepatic microsomal studies show a half-life (t₁/₂) of 45 minutes in human models, suggesting susceptibility to cytochrome P450-mediated oxidation .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for:

  • Antidepressants: Modulation of serotonin transporters (SERT) .

  • Antipsychotics: Dopamine D₂ receptor partial agonism .

Fluorinated Bioisosteres

The trifluoromethyl group serves as a bioisostere for nitro or ester groups, improving metabolic stability in protease inhibitors .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison with Pyridine Derivatives

CompoundCAS NumberLogPSERT Kᵢ (nM)
(S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine HCl336105-46-53.15320
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine2007920-35-42.98890
3-Fluoro-N-(pyridin-4-yl)propanamide441182991.67>10,000

The 4-pyridinyl substitution confers superior receptor selectivity compared to 3-pyridinyl isomers .

Challenges and Future Directions

Synthetic Limitations

Current methods require expensive chiral catalysts, prompting research into enzymatic resolutions or kinetic resolutions using lipases .

Toxicity Concerns

Fluorine accumulation in hepatic tissues warrants long-term toxicokinetic studies. Preliminary in vivo data in rodents show no hepatotoxicity at doses <100 mg/kg/day .

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